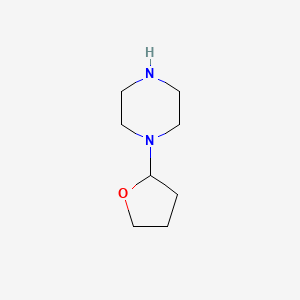

1-(Oxolan-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-8(11-7-1)10-5-3-9-4-6-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLPBPVWFRPVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621561 | |

| Record name | 1-(Oxolan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-24-0 | |

| Record name | 1-(Oxolan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Oxolan 2 Yl Piperazine Systems

Nucleophilic Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The presence of a secondary amine in the piperazine ring makes 1-(Oxolan-2-yl)piperazine a potent nucleophile. The lone pair of electrons on the secondary nitrogen atom readily participates in reactions with a variety of electrophiles.

Acylation Reactions

The secondary amine of this compound can be readily acylated to form amides. This reaction is fundamental in medicinal chemistry for linking the piperazine scaffold to other molecular fragments. The acylation can be achieved using several standard methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents.

In a typical reaction with an acyl chloride, this compound is treated with the acyl chloride, often in a non-protic solvent like dichloromethane (B109758) (DCM) and in the presence of a base such as triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. Similarly, reaction with an acid anhydride (B1165640) yields the corresponding amide and a carboxylic acid. For direct amide bond formation with carboxylic acids, coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) are commonly employed to facilitate the reaction.

| Acylating Agent | Reagents/Conditions | Product Type |

| Benzoyl chloride | DCM, Triethylamine | N-Benzoyl amide |

| Acetic anhydride | Pyridine or DCM | N-Acetyl amide |

| Carboxylic Acid | EDC, HOBt, DMF | N-Acyl amide |

| Chloroacetyl chloride | K₂CO₃, Dichloromethane | N-Chloroacetyl amide |

This table presents representative examples of acylation reactions.

Alkylation and Arylation Reactions

The nucleophilic secondary nitrogen is also susceptible to alkylation and arylation, providing pathways to a diverse range of N-substituted derivatives.

Alkylation: N-alkylation can be performed by treating this compound with an alkyl halide (e.g., alkyl bromide or iodide). These reactions are typically carried out in a polar solvent such as acetonitrile (B52724) or ethanol (B145695) in the presence of a weak base like potassium carbonate (K₂CO₃) to scavenge the acid generated. To avoid dialkylation in unsubstituted piperazine, a large excess of the piperazine is often used, or one nitrogen is protected with a group like tert-butyloxycarbonyl (Boc). However, for this compound, mono-alkylation at the secondary nitrogen is the primary expected outcome. An alternative and highly efficient method is reductive amination, which is discussed in section 3.1.3.

Arylation: The introduction of an aryl group onto the piperazine nitrogen is most effectively accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide (or triflate) with the amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups on the aryl partner, making it a cornerstone of modern synthetic chemistry for creating C-N bonds. Another method, nucleophilic aromatic substitution (SNAr), can be used when the aryl halide is activated by strong electron-withdrawing groups (e.g., nitro groups) at the ortho or para positions.

| Reaction Type | Electrophile | Reagents/Conditions | Product Type |

| Alkylation | Alkyl Bromide | K₂CO₃, Acetonitrile, Heat | N-Alkyl derivative |

| Arylation | Aryl Chloride | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOtBu, Toluene | N-Aryl derivative |

| Arylation (SNAr) | 2,4-Dinitrochlorobenzene | K₂CO₃, DMF | N-(2,4-Dinitrophenyl) derivative |

This table outlines common methods for N-alkylation and N-arylation.

Reactions with Carbonyl Compounds

This compound reacts with aldehydes and ketones through a process known as reductive amination. In this two-step, one-pot reaction, the secondary amine first condenses with the carbonyl compound to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a mild reducing agent, most commonly sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding N-alkylated tertiary amine. This method is highly favored for its mild conditions and broad substrate scope, providing a reliable route to complex tertiary amines without the risk of over-alkylation that can occur with alkyl halides.

| Carbonyl Compound | Reducing Agent | Solvent | Product |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | 1-Benzyl-4-(oxolan-2-yl)piperazine |

| Acetone | NaBH(OAc)₃ | Dichloromethane (DCM) | 1-Isopropyl-4-(oxolan-2-yl)piperazine |

| Cyclohexanone | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 1-Cyclohexyl-4-(oxolan-2-yl)piperazine |

This table illustrates examples of reductive amination with various carbonyl compounds.

Transformations Involving the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally less reactive than the piperazine moiety. Its transformations typically require more forcing conditions.

Hydrolysis Reactions

The ether linkage (C-O-C) within the oxolane ring is stable under neutral and basic conditions. However, under strongly acidic conditions and typically with heating, the ring can undergo acid-catalyzed cleavage. masterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen, making it a better leaving group. A nucleophile present in the medium (such as a halide ion from HX or water) can then attack one of the adjacent carbon atoms via an SN2 or SN1 pathway, leading to a ring-opened product. For this compound, this would result in a piperazine derivative with a 4-hydroxybutyl chain attached to the nitrogen. Due to the stability of the ether bond, these conditions are harsh and can affect other functional groups in the molecule.

Electrophilic Substitution on Oxolane Ring

Standard electrophilic substitution reactions, such as those common for aromatic systems, are not applicable to the saturated, non-aromatic oxolane ring. The C-H bonds of the ring are not sufficiently activated for attack by typical electrophiles. While modern methods for direct C-H functionalization of saturated heterocycles exist, they involve advanced catalytic systems (e.g., transition-metal or photoredox catalysis) and fall outside the scope of classical electrophilic substitution. Therefore, for unsubstituted oxolanes like the one in this compound, this reaction pathway is not considered a viable transformation under normal laboratory conditions.

Ring-Opening Transformations

The most characteristic reaction of the this compound system is the hydrolytic cleavage of the oxolane ring. The C-N bond at the 2-position of the oxolane is part of an aminal functional group, which is susceptible to hydrolysis under acidic conditions. This reaction leads to the opening of the tetrahydrofuran (B95107) ring to yield a linear amino alcohol derivative.

The generalized transformation can be represented as follows:

Scheme 1: Acid-catalyzed hydrolytic ring-opening of this compound.

The facility of this ring-opening is dependent on the pH of the medium. In neutral or basic conditions, the aminal linkage is generally stable. However, in the presence of an acid catalyst, the oxygen atom of the oxolane ring is protonated, which weakens the C2-O bond and facilitates nucleophilic attack by water. This process ultimately results in the formation of 4-(piperazin-1-ylamino)butan-1-ol and a carbonyl compound, depending on the subsequent reaction pathway.

A plausible reaction involves the formation of an intermediate iminium ion upon cleavage of the C-O bond, which is then attacked by water. The resulting hemiaminal is unstable and further breaks down.

Detailed research on analogous systems, such as the palladium-catalyzed ring-opening of peroxidic tetrahydrofuran in the presence of primary aromatic amines, suggests that radical mechanisms can also lead to ring-opened products under specific conditions, yielding 4-N-arylamino-1-butanols. nih.gov While this is not a direct analogue, it highlights the potential for the tetrahydrofuran ring to undergo cleavage through various pathways.

Advanced Chemical Transformations and Derivatizations

The presence of a secondary amine in the piperazine ring of this compound offers a versatile handle for a wide array of chemical transformations and derivatizations. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of piperazine-containing compounds.

The secondary amine of the piperazine moiety can serve as a nucleophile in reactions that lead to the formation of complex polycyclic systems. For instance, it can react with bifunctional electrophiles to construct additional rings. An example of such a transformation would be the reaction with a diketone or a keto-ester to form a fused heterocyclic system.

Annulation, or ring-forming, reactions are a powerful tool for the synthesis of complex molecules. The piperazine nucleus of this compound can be a substrate for various annulation strategies. For example, a Pictet-Spengler-type reaction could be envisioned if the nitrogen atom were to react with an aldehyde, followed by cyclization onto an activated aromatic ring (if present as a substituent on the second nitrogen).

More direct strategies involve the reaction of the secondary amine with reagents that can form a new heterocyclic ring fused to the piperazine core. For example, reaction with an α-haloketone followed by intramolecular cyclization could yield a pyrazino[2,1-b]oxazole or a similar fused system, depending on the subsequent reaction steps.

The following table presents hypothetical annulation reactions based on known piperazine chemistry:

| Reagent | Reaction Type | Potential Product |

| α,β-Unsaturated ester | Michael addition-cyclization | Fused lactam |

| 2-Chloro-N-arylacetamide | Nucleophilic substitution-cyclization | Fused diketopiperazine |

| Carbon disulfide | Condensation | Fused thiourea (B124793) derivative |

Mechanistic Studies of Organic Reactions

The mechanistic aspects of reactions involving this compound are centered on the reactivity of the aminal linkage and the nucleophilicity of the piperazine nitrogen.

The elucidation of the reaction pathway for the ring-opening of the oxolane moiety is of primary interest. As previously mentioned, the most probable pathway under acidic conditions involves the protonation of the ether oxygen, followed by the cleavage of the C-O bond to form a resonance-stabilized iminium-oxonium ion. This intermediate is then trapped by a nucleophile, typically water, leading to the ring-opened product.

Computational studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs have provided insights into the activation energies and reaction thermodynamics of C-O bond cleavage, which could serve as a model for understanding the energetic landscape of similar transformations in this compound. nih.gov

The key intermediate in the acid-catalyzed ring-opening of this compound is the iminium ion formed after the departure of the hydroxyl group. This electrophilic species is highly reactive and will readily react with any available nucleophile.

The structure and reactivity of this intermediate could be studied using spectroscopic techniques such as NMR in controlled, low-temperature experiments. Isotopic labeling studies could also be employed to track the fate of the atoms during the ring-opening process and confirm the proposed mechanism.

The reactivity of this intermediate is crucial as it dictates the final product distribution. In the absence of water, other nucleophiles present in the reaction mixture could potentially react with the iminium ion, leading to a variety of functionalized piperazine derivatives.

The following table summarizes the key intermediates and their expected reactivity:

| Intermediate | Formation Conditions | Expected Reactivity |

| Protonated oxolane | Acidic medium | C-O bond cleavage |

| Iminium ion | Following C-O bond cleavage | Nucleophilic attack at the carbon |

| Hemiaminal | Addition of water to the iminium ion | Breakdown to an amino alcohol and a carbonyl compound |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1-(Oxolan-2-yl)piperazine, providing unambiguous evidence of the connectivity between the oxolane and piperazine (B1678402) rings. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the oxolane (tetrahydrofuran) ring and the piperazine ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

The key features of the predicted ¹H NMR spectrum include:

A downfield signal for the methine proton at the C-2' position of the oxolane ring, appearing as a multiplet due to coupling with the C-3' protons. This proton is deshielded by both the ring oxygen and the adjacent piperazine nitrogen.

A series of multiplets in the upfield region corresponding to the methylene (B1212753) protons of the oxolane ring (C-3', C-4', and C-5').

Two distinct sets of signals for the piperazine ring protons. The four protons on the carbons adjacent to the oxolane-substituted nitrogen (C-2, C-6) appear at a different chemical shift than the four protons on the carbons adjacent to the secondary amine (C-3, C-5). These typically appear as broad multiplets due to the chair conformation of the piperazine ring and nitrogen inversion. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Oxolane H-2' | 3.8 - 4.2 | m (multiplet) | 1H |

| Oxolane H-5' | 3.6 - 3.8 | m (multiplet) | 2H |

| Piperazine H-2, H-6 | 2.8 - 3.1 | m (multiplet) | 4H |

| Piperazine H-3, H-5 | 2.6 - 2.9 | m (multiplet) | 4H |

| Oxolane H-3', H-4' | 1.7 - 2.1 | m (multiplet) | 4H |

| Piperazine NH | 1.5 - 2.5 (variable, broad) | s (singlet) | 1H |

Note: Predicted values are based on typical chemical shifts for substituted piperazine and tetrahydrofuran (B95107) moieties. Actual experimental values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments in the molecule. Due to the symmetry of the piperazine ring, a total of seven distinct carbon signals are expected.

The key features of the predicted ¹³C NMR spectrum include:

A downfield signal for the C-2' carbon of the oxolane ring, significantly deshielded by both the oxygen and nitrogen atoms.

Signals for the piperazine carbons C-2/C-6 and C-3/C-5, with the former typically appearing slightly further downfield.

Three signals corresponding to the remaining oxolane carbons (C-3', C-4', C-5').

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| Oxolane C-2' | 78 - 82 |

| Oxolane C-5' | 67 - 70 |

| Piperazine C-2, C-6 | 50 - 54 |

| Piperazine C-3, C-5 | 45 - 48 |

| Oxolane C-3' | 28 - 32 |

| Oxolane C-4' | 25 - 28 |

Note: Predicted values are based on typical chemical shifts for substituted piperazine and tetrahydrofuran moieties.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Key correlations would be observed between adjacent protons within the oxolane ring (H-2'↔H-3'; H-3'↔H-4'; H-4'↔H-5') and within the piperazine ring, confirming the integrity of each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. epfl.ch It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting the two ring systems. It shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu The most critical correlation would be between the H-2' proton on the oxolane ring and the C-2 and C-6 carbons of the piperazine ring, providing definitive proof of the N-C bond connecting the two moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which helps to determine the preferred conformation of the molecule, such as the orientation of the oxolane ring relative to the piperazine ring. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation, which provides additional structural evidence.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound, analysis is typically performed on the protonated molecule, [M+H]⁺.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₈H₁₆N₂O | 156.1263 |

| [M+H]⁺ | C₈H₁₇N₂O⁺ | 157.1335 |

The experimental confirmation of the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the calculated value provides strong evidence for the assigned molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed via cleavage of the piperazine ring and the bond connecting the two heterocyclic systems. xml-journal.netresearchgate.net

Key predicted fragmentation pathways include:

Cleavage of the Piperazine Ring: The piperazine ring is susceptible to ring-opening and fragmentation. This can lead to the formation of characteristic ions resulting from the loss of ethyleneamine moieties. xml-journal.net

Scission of the N-C Bond: The bond between the piperazine nitrogen and the C-2' carbon of the oxolane ring can cleave, leading to two primary fragments: the protonated piperazine ion (m/z 87.09) and the oxolanyl cation (m/z 71.05).

Fragmentation of the Oxolane Ring: The tetrahydrofuran moiety can undergo characteristic ring cleavage, often initiated by the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄). oup.comnist.gov

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound [M+H]⁺

| m/z (Predicted) | Proposed Ion Structure / Neutral Loss |

| 113.11 | [M+H - C₂H₄N]⁺ |

| 87.09 | [Piperazine+H]⁺ |

| 71.05 | [Oxolanyl]⁺ |

| 70.08 | Fragment from piperazine ring cleavage |

| 56.07 | Fragment from piperazine ring cleavage |

This detailed fragmentation analysis, combined with NMR and HRMS data, allows for the complete and confident structural elucidation of this compound.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of its chemical bonds.

Detailed Research Findings: The IR spectrum of this compound is expected to be dominated by absorptions from the C-H, C-N, and C-O bonds. The piperazine ring will exhibit characteristic C-H stretching vibrations typically found in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations of the tertiary amines within the piperazine ring will appear in the fingerprint region, typically between 1000-1200 cm⁻¹. A crucial feature for this molecule is the strong C-O-C stretching vibration from the oxolane (tetrahydrofuran) ring, which is expected to produce a prominent band around 1070-1150 cm⁻¹. The absence of a significant N-H stretching band (typically ~3300-3500 cm⁻¹) confirms the disubstituted nature of the piperazine nitrogen involved in the linkage.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (Piperazine & Oxolane rings) | 2800 - 3000 | Medium-Strong |

| CH₂ Bend | Aliphatic (Piperazine & Oxolane rings) | ~1450 | Medium |

| C-O-C Stretch | Ether (Oxolane ring) | 1070 - 1150 | Strong |

| C-N Stretch | Tertiary Amine (Piperazine ring) | 1000 - 1200 | Medium-Weak |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores (light-absorbing groups).

Detailed Research Findings: The structure of this compound consists of saturated aliphatic rings (piperazine and oxolane). These structures lack significant chromophores, such as aromatic rings or conjugated double bonds, which are necessary for strong absorption in the standard UV-Vis range (200-800 nm). Saturated amines and ethers typically exhibit weak absorption bands that occur only in the far-UV region (below 220 nm). nist.gov Consequently, direct UV-Vis spectroscopy is of limited utility for the quantitative analysis of this compound. For quantitative purposes using HPLC, derivatization with a UV-active agent would be necessary to enable detection at higher wavelengths. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Spectroscopic Properties of this compound

| Parameter | Expected Observation |

|---|---|

| λmax (Maximum Absorption Wavelength) | < 220 nm |

| Molar Absorptivity (ε) | Very Low |

| Chromophore | None significant (only n → σ* transitions) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and conformational arrangements of the molecule.

Detailed Research Findings: While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on extensive crystallographic studies of related piperazine derivatives. researchgate.net The piperazine ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. researchgate.net The oxolane ring typically adopts an envelope or twist conformation. The substituent at the C2 position of the oxolane ring would likely occupy an equatorial position to minimize steric hindrance. The analysis would reveal precise bond lengths for the C-N, C-C, and C-O bonds, as well as the bond angles defining the geometry of the fused ring system.

Table 4: Typical Bond Parameters from Crystallographic Analysis of Piperazine Derivatives

| Parameter | Description | Expected Value |

|---|---|---|

| Piperazine Ring Conformation | 3D shape of the piperazine ring | Chair researchgate.net |

| Oxolane Ring Conformation | 3D shape of the oxolane ring | Envelope or Twist |

| C-N Bond Length | Average length of a carbon-nitrogen single bond | ~1.47 Å |

| C-C Bond Length | Average length of a carbon-carbon single bond | ~1.53 Å |

| C-O Bond Length | Average length of a carbon-oxygen single bond in an ether | ~1.43 Å |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradation products, thereby allowing for accurate purity assessment.

Detailed Research Findings: Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for the analysis of this compound.

Gas Chromatography (GC): As a relatively volatile amine, the compound is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification (as discussed in section 4.2.3). researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers versatility in separation. Reversed-phase HPLC could be employed, but due to the compound's polar nature, hydrophilic interaction chromatography (HILIC) might provide better retention and separation. A significant challenge for HPLC is detection, as the molecule lacks a native chromophore for UV detection. This can be overcome by using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govmdpi.com Derivatization with a chromophoric agent is another strategy to enable sensitive UV detection.

Table 5: Summary of Chromatographic Methods for this compound Analysis

| Method | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Common Detector |

|---|---|---|---|

| GC | DB-17, DB-5ms, or similar | Helium or Nitrogen | MS, FID |

| HPLC (Reversed-Phase) | C18, C8 | Acetonitrile (B52724)/Methanol and Water/Buffer mixtures | MS, ELSD, CAD |

| HPLC (HILIC) | Silica (B1680970), Amide, or other polar phases | High organic solvent content (e.g., Acetonitrile) with aqueous modifier | MS, ELSD, CAD |

| HPLC with Derivatization | C18 | Dependent on derivative properties | UV-Vis |

Compound Reference Table

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of piperazine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. researchgate.net This allows for the determination of the reaction endpoint and can provide qualitative information about the presence of byproducts.

For piperazine-containing compounds, reversed-phase TLC plates, such as those with a C18-modified silica gel stationary phase (RP-18), are often suitable. researchgate.net The mobile phase, or eluent, is typically a mixture of an organic solvent and an aqueous buffer. The choice of eluent is critical for achieving good separation of the spots on the TLC plate. The lipophilicity of the piperazine derivatives plays a significant role in their retention behavior, with the RM value (a measure of retention) often showing a linear relationship with the concentration of the organic modifier in the mobile phase. researchgate.net

Visualization of the spots on the TLC plate after development can be achieved using a variety of methods. If the compounds are fluorescent or contain a chromophore, they can be visualized under UV light. For compounds that are not UV-active, staining with a developing agent such as iodine vapor or a potassium permanganate (B83412) solution is a common practice. researchgate.net By comparing the Rf (retention factor) value of the spot corresponding to the product with that of the starting materials, a synthetic chemist can effectively monitor the conversion.

Table 2: General TLC Conditions for Monitoring Piperazine Derivative Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase RP-18 plates researchgate.net |

| Mobile Phase | Methanol/TRIS buffer/Acetic acid mixture researchgate.net |

| Visualization | UV light (if applicable), Iodine vapor, Potassium permanganate stain researchgate.net |

Applications and Role in Advanced Organic Synthesis Research

Building Block for Complex Heterocyclic Systems

The piperazine (B1678402) heterocycle is a foundational element in the synthesis of a vast number of bioactive compounds and complex molecular architectures. mdpi.comresearchgate.net Its derivatives are crucial starting materials for creating more elaborate heterocyclic systems. The 1-(Oxolan-2-yl)piperazine molecule combines the robust piperazine core with a tetrahydrofuran (B95107) ring, providing chemists with a bifunctional building block. The secondary amine of the piperazine is available for a wide array of chemical transformations, while the oxolane group offers a polar ether linkage and a potential chiral center, which can be exploited to build three-dimensional complexity.

In multi-step synthesis, starting materials are sequentially transformed into more complex products. Piperazine and its derivatives are frequently employed as precursors due to the differential reactivity of their two nitrogen atoms, allowing for controlled, stepwise additions of various substituents. semanticscholar.org For this compound, the free secondary amine provides a reactive site for reactions such as N-alkylation, acylation, and arylation. nih.gov This allows for the molecule to be readily incorporated into larger structures. For instance, it can be coupled with other heterocyclic systems or functionalized side chains to generate novel compounds with potential therapeutic applications. researchgate.netresearchgate.net The synthesis of novel piperazine-containing dihydrofuran compounds through radical cyclization demonstrates how substituted piperazines can act as key intermediates in forming complex fused and linked heterocyclic systems. nih.gov

Table 1: Key Reactions for Functionalizing the Piperazine Moiety

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| N-Alkylation | Alkyl halides, Reductive amination | Introduces alkyl groups to the free nitrogen. nih.gov |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | Forms a carbon-nitrogen bond with an aromatic ring. nih.gov |

| Acylation | Acid chlorides, Carboxylic acids (with coupling agents) | Forms amides, linking to other molecular fragments. researchgate.net |

This table is generated based on common reactions of the piperazine scaffold.

Diversity-oriented synthesis (DOS) aims to create large collections of structurally diverse small molecules for high-throughput screening in drug discovery. cam.ac.uk The goal is to explore a wide area of "chemical space" to identify new bioactive compounds. cam.ac.uk The piperazine ring is an ideal scaffold for DOS because it can be easily and systematically modified at its nitrogen positions to generate a library of related compounds. rsc.orgsemanticscholar.org

The this compound scaffold offers two key points for diversification: the unsubstituted nitrogen atom and the potential for modifications on the oxolane ring. By reacting the secondary amine with a variety of building blocks (e.g., different carboxylic acids, alkyl halides, or sulfonyl chlorides), a large library of compounds can be rapidly synthesized. cam.ac.uk This modular approach allows for the systematic variation of substituents to explore structure-activity relationships. rsc.orgsemanticscholar.org The inherent three-dimensionality and specific stereochemistry of the oxolane group add to the scaffold diversity of the resulting library, which is a critical factor for interacting with complex biological targets. cam.ac.uk

Role in Scaffold Engineering for Chemical Probes

Chemical probes are specialized small molecules designed to interact with specific biological targets, such as proteins, to study their function. The piperazine scaffold is frequently incorporated into such probes due to its favorable physicochemical properties and its ability to correctly orient pharmacophoric groups for target engagement. nih.govresearchgate.net

In scaffold engineering, this compound can be used to construct probes where the piperazine ring acts as a central hub. The oxolane moiety can enhance water solubility and provide a hydrogen bond acceptor (the ether oxygen), which may improve interaction with biological targets. The free nitrogen allows for the attachment of reporter groups (like fluorophores or biotin) or reactive groups for covalent labeling, while the other end of the molecule can be modified to achieve specific binding affinity and selectivity.

Catalytic and Reagent Applications in Organic Transformations

While piperazine itself is primarily used as a building block, certain derivatives can function as catalysts or reagents. Piperazine is a base and can be used to catalyze reactions that require a non-nucleophilic base. Furthermore, chiral derivatives of piperazine have been explored as ligands in asymmetric catalysis.

Although direct catalytic applications of this compound are not widely documented, its structural motifs are relevant. The chiral nature of the 2-substituted oxolane ring suggests potential for its derivatives to be developed into chiral ligands for metal-catalyzed asymmetric reactions. The nitrogen atoms of the piperazine ring can coordinate with metal centers, and the chiral oxolane group could influence the stereochemical outcome of a reaction. For example, photoredox catalysis has been utilized for the C-H functionalization of piperazine rings, sometimes employing iridium-based complexes where the ligand structure is crucial for the reaction's success. mdpi.com

Green Chemistry Approaches in its Synthesis or Utilization

Green chemistry focuses on designing chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. researchgate.net Recent research in heterocyclic chemistry has emphasized the development of sustainable synthetic methods. mdpi.com

Approaches relevant to the synthesis or use of this compound include:

Microwave-Assisted and Ultrasound-Assisted Synthesis : These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Aqueous Media : Using water as a solvent instead of volatile organic compounds (VOCs) is a key principle of green chemistry. One-pot multicomponent reactions for synthesizing heterocycles like oxazines have been successfully developed in aqueous media. researchgate.netbohrium.com

Catalytic Reactions : The use of efficient catalysts, including metal-based or organic catalysts, can improve atom economy and reduce the need for stoichiometric reagents. mdpi.com For instance, a facile palladium-catalyzed synthesis of arylpiperazines can be performed using piperazine itself as the solvent, creating a more eco-friendly and cost-effective process. organic-chemistry.org

Table 2: Green Chemistry Strategies in Piperazine Chemistry

| Strategy | Description | Benefit |

|---|---|---|

| Microwave/Ultrasound | Using alternative energy sources to drive reactions. mdpi.com | Faster reactions, lower energy use. |

| Aqueous Synthesis | Performing reactions in water. researchgate.netbohrium.com | Reduces use of hazardous organic solvents. |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure. | Reduces waste, saves time and resources. researchgate.net |

This table is generated based on green approaches for synthesizing related heterocyclic compounds.

Intermediate in the Synthesis of Established Chemical Entities

The piperazine ring is a core component of numerous FDA-approved drugs, including antipsychotics, antidepressants, and anticancer agents. mdpi.comnih.gov As such, substituted piperazines like this compound are valuable intermediates in pharmaceutical synthesis. A patent describes enantiomerically pure piperazine derivatives, including structures related to this compound, as key intermediates for preparing pharmaceutically active compounds. google.com

The synthesis of Vilazodone, a serotonin (B10506) reuptake inhibitor, involves building a piperazine ring onto a benzofuran (B130515) core. nih.gov This illustrates a common strategy where a piperazine derivative is introduced during the synthesis of a complex drug molecule. The unique structure of this compound, with its combination of a piperazine and a tetrahydrofuran ring, makes it a candidate intermediate for drugs where both moieties contribute to the desired pharmacological profile. For example, it could be used in the synthesis of novel central nervous system agents, where the piperazine often targets neurotransmitter receptors and the oxolane group can modify properties like blood-brain barrier permeability.

Future Research Directions in the Chemistry of 1 Oxolan 2 Yl Piperazine

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for 1-(Oxolan-2-yl)piperazine is a key area for future research, aiming to improve efficiency, reduce environmental impact, and enhance economic viability. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. organic-chemistry.orgresearchgate.net Future efforts will likely focus on the application of green chemistry principles to address these limitations.

Key areas of exploration for sustainable synthesis include:

Catalytic Approaches: The development of novel catalysts, including enzymatic and chemo-catalytic systems, could offer highly selective and efficient routes to this compound. doi.org These methods have the potential to reduce the number of synthetic steps and minimize the use of stoichiometric reagents.

Alternative Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a critical aspect of sustainable synthesis. researchgate.net Research into solvent-free reaction conditions is also a promising avenue. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted nih.govmdpi.com and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

The following table summarizes potential green synthetic approaches for this compound:

| Approach | Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.govmdpi.com |

| Sonochemistry | Enhanced reaction rates, potential for novel reaction pathways. nih.gov |

| Synthesis from Biomass | Use of renewable starting materials, reduced carbon footprint. |

Exploration of Undiscovered Chemical Transformations and Rearrangements

While the fundamental reactivity of the piperazine (B1678402) and oxolane rings is relatively well-understood, the unique juxtaposition of these two moieties in this compound may give rise to novel and undiscovered chemical transformations and rearrangements. Future research in this area will focus on systematically investigating the reactivity of this compound under a variety of conditions to uncover new synthetic possibilities.

Potential areas for exploration include:

Ring-Opening and Ring-Closing Reactions: Investigating novel conditions for the selective opening of the oxolane ring could provide access to a range of functionalized piperazine derivatives. Conversely, exploring intramolecular cyclizations could lead to the formation of new polycyclic systems with interesting structural and electronic properties.

Rearrangement Reactions: A systematic study of the behavior of this compound under thermal, photochemical, and catalytic conditions could reveal novel rearrangement pathways, such as the Stevens or Sommelet-Hauser rearrangements, which are known for piperazine and related amines. eurekaselect.com The presence of the oxolane ring may influence the course of these rearrangements, leading to unexpected products.

C-H Functionalization: Direct functionalization of the C-H bonds of the oxolane and piperazine rings represents a highly atom-economical approach to the synthesis of new derivatives. Research into selective C-H activation methodologies will be a key focus.

Multicomponent Reactions: The development of novel multicomponent reactions involving this compound as a key building block could provide rapid and efficient access to complex molecular architectures. researchgate.net

The following table highlights potential rearrangement reactions for exploration:

| Rearrangement Type | Potential Outcome |

| Stevens Rearrangement | Formation of novel substituted piperazine derivatives. |

| Sommelet-Hauser Rearrangement | Introduction of functional groups adjacent to the piperazine ring. |

| Aza-Wittig Rearrangement | Synthesis of imines and subsequent derivatives. eurekaselect.com |

| Mumm Rearrangement | Acyl group transfer reactions leading to new amides. eurekaselect.com |

Advanced Computational Modeling for Predictive Chemical Synthesis

Advanced computational modeling is set to play an increasingly important role in guiding the synthesis of this compound and its derivatives. By employing a range of computational techniques, researchers can gain valuable insights into reaction mechanisms, predict the feasibility of synthetic routes, and design novel molecules with desired properties, thereby reducing the need for extensive and time-consuming experimental work. nih.gov

Future applications of computational modeling in this area include:

Reaction Pathway and Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states, providing a detailed understanding of reaction mechanisms. This knowledge can be used to optimize reaction conditions and predict the formation of byproducts.

Predictive Synthesis and Retrosynthesis: The development of sophisticated algorithms and machine learning models can aid in the design of efficient synthetic routes. These tools can analyze the structure of a target molecule and propose a series of reactions to achieve its synthesis, taking into account factors such as yield, cost, and sustainability.

Virtual Screening and Ligand Design: For applications in medicinal chemistry, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets. rsc.org This allows for the rational design of new molecules with enhanced biological activity.

In Silico Prediction of Physicochemical Properties: Computational methods can be used to predict key physicochemical properties of novel derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

The following table outlines key computational tools and their applications:

| Computational Tool | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. nih.gov |

| Machine Learning and AI | Retrosynthetic analysis and prediction of reaction outcomes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms represents a paradigm shift in the synthesis of this compound and its derivatives, offering significant advantages in terms of efficiency, safety, and scalability. ucd.ienih.gov These technologies enable precise control over reaction parameters, facilitate multi-step syntheses, and allow for high-throughput screening of reaction conditions and derivative libraries. nih.govgalchimia.com

Future research in this area will focus on:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the key steps in the synthesis of this compound can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. researchgate.net

Automated Synthesis and Optimization: The use of automated platforms can accelerate the discovery of optimal reaction conditions by systematically varying parameters such as temperature, pressure, residence time, and reagent stoichiometry. nih.gov

High-Throughput Synthesis of Derivative Libraries: Automated platforms can be used to rapidly synthesize libraries of this compound derivatives for screening in various applications, such as drug discovery.

The following table compares batch and flow chemistry for the synthesis of this compound:

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing. | Precise control over reaction parameters. |

| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat transfer. |

| Scalability | Scaling up can be challenging and unpredictable. | Readily scalable by running the process for longer or using parallel reactors. |

| Efficiency | Often requires isolation and purification of intermediates. | Enables telescoped reactions, reducing workup and purification steps. |

| Automation | More difficult to automate. | Easily integrated with automated control and monitoring systems. |

Design and Synthesis of Chemically Versatile Derivatives

The design and synthesis of chemically versatile derivatives of this compound is a cornerstone of future research, aimed at expanding the scope of its applications in areas such as medicinal chemistry, materials science, and catalysis. researchgate.netneuroquantology.comresearchgate.net By systematically modifying the core structure, researchers can fine-tune the physicochemical and biological properties of the resulting molecules.

Future directions in derivative design and synthesis include:

Scaffold Decoration: Introducing a wide range of substituents onto the piperazine and oxolane rings can modulate properties such as lipophilicity, solubility, and target-binding affinity. nih.govnih.govnih.gov

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can lead to derivatives with improved pharmacokinetic or pharmacodynamic profiles.

Conformational Constraint: Introducing conformational constraints into the molecule, for example, through the formation of bicyclic or spirocyclic systems, can enhance binding affinity and selectivity for biological targets.

Hybrid Molecules and Conjugates: Covalently linking this compound to other pharmacophores or functional moieties can result in hybrid molecules with dual or synergistic activities. rsc.org

The following table provides examples of potential derivative classes and their intended applications:

| Derivative Class | Potential Application |

| N-Aryl and N-Heteroaryl Derivatives | Probes for biological targets, building blocks for complex molecules. nih.gov |

| C-Functionalized Oxolane Derivatives | Introduction of new chiral centers, modulation of steric and electronic properties. |

| Fused Bicyclic and Polycyclic Analogs | Conformationally restricted ligands for receptors and enzymes. |

| Prodrugs and Bioconjugates | Improved drug delivery and targeting. |

| Metal-Complexing Derivatives | Catalysis, imaging agents. |

Q & A

Q. What are the standard synthetic routes for 1-(Oxolan-2-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine with 2-chlorotetrahydrofuran under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to facilitate deprotonation . Optimization includes:

- Temperature Control: Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Molar Ratios: A 1:1.2 ratio of piperazine to 2-chlorotetrahydrofuran minimizes unreacted starting material.

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields >95% purity .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows distinct signals for the piperazine ring (δ 2.6–3.1 ppm, multiplet) and oxolane protons (δ 1.7–1.9 ppm, multiplet; δ 3.6–3.8 ppm, oxolane O–CH₂) .

- Mass Spectrometry: ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 171.1 for C₇H₁₄N₂O) .

- HPLC-PDA: Purity >98% is validated using a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

Methodological Answer:

- Solubility: Freely soluble in water (>50 mg/mL) and polar organic solvents (ethanol, DMSO) but poorly soluble in hexane .

- Stability: Stable at room temperature in dry conditions; hydrolyzes slowly in acidic/basic aqueous media (t₁/₂ ≈ 72 hours at pH 2 or 12) .

- Hygroscopicity: Moderately hygroscopic; store in desiccators with silica gel .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., receptor binding assays) often arise from:

- Purity Variations: Impurities >2% can skew results. Use orthogonal purity validation (HPLC, elemental analysis) .

- Assay Conditions: Buffer composition (e.g., HEPES vs. Tris) affects ligand-receptor interactions. Standardize assays at pH 7.4 with 150 mM NaCl .

- Structural Analog Interference: Verify specificity using competitive binding assays with reference ligands (e.g., ketanserin for 5-HT₂A receptor studies) .

Q. What strategies are effective in improving the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the piperazine ring to reduce CYP450-mediated oxidation .

- Prodrug Approaches: Mask the secondary amine with acetyl or tert-butoxycarbonyl (Boc) groups, which hydrolyze in vivo .

- In Silico Modeling: Use tools like Schrödinger’s QikProp to predict metabolic hotspots and guide synthesis .

Q. How do solvent and temperature effects influence the reaction kinetics of this compound in cross-coupling reactions?

Methodological Answer:

- Solvent Polarity: High-polarity solvents (e.g., DMSO) accelerate SN2 reactions but may promote side reactions. Kinetic studies show a 3-fold rate increase in DMSO vs. THF .

- Temperature Effects: Arrhenius plots reveal an activation energy (Eₐ) of ~65 kJ/mol for Buchwald-Hartwig aminations. Optimal yields are achieved at 110°C with Pd(OAc)₂/XPhos catalysts .

Data Contradiction Analysis

Q. Conflicting reports exist on the cytotoxicity of this compound. How can these discrepancies be methodologically addressed?

Methodological Answer:

- Cell Line Variability: Test cytotoxicity across multiple cell lines (e.g., HEK293, HepG2) using MTT assays with standardized seeding densities (5,000 cells/well) .

- Impurity Profiling: LC-MS/MS analysis identifies cytotoxic impurities (e.g., residual palladium from synthesis) .

- Dose-Response Curves: Use Hill slope analysis to differentiate specific toxicity from off-target effects; EC₅₀ values should align within ±10% across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.